(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide
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Overview
Description
(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopentane ring, an amino group, and a pyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino group, and attachment of the pyridinyl moiety. Common synthetic routes may include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Amino Group Introduction: The amino group can be introduced via amination reactions using reagents such as ammonia or amines.
Pyridinyl Moiety Attachment: The pyridinyl group can be attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its amino group and pyridinyl moiety make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising compound for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The amino group and pyridinyl moiety can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide
- (1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxylate
- (1R,3S)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxylate
Uniqueness
(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide is unique due to its specific stereochemistry and functional groups. The combination of the cyclopentane ring, amino group, and pyridinyl moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S,3R)-3-amino-N-[3-(2-methyl-6-oxopyridin-1-yl)propyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-4-2-5-14(19)18(11)9-3-8-17-15(20)12-6-7-13(16)10-12/h2,4-5,12-13H,3,6-10,16H2,1H3,(H,17,20)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSYINFWKBHDKP-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCNC(=O)C2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC(=O)N1CCCNC(=O)[C@H]2CC[C@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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